molecular formula C7H9NO4S2 B13594064 Methyl 2-(5-sulfamoylthiophen-2-yl)acetate

Methyl 2-(5-sulfamoylthiophen-2-yl)acetate

Cat. No.: B13594064
M. Wt: 235.3 g/mol
InChI Key: JYNOJTBMHBICQK-UHFFFAOYSA-N
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Description

Methyl 2-(5-sulfamoylthiophen-2-yl)acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a sulfamoyl group attached to the thiophene ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-sulfamoylthiophen-2-yl)acetate typically involves the reaction of thiophene derivatives with appropriate reagents. One common method is the esterification of 5-sulfamoylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to optimize reaction conditions and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-sulfamoylthiophen-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 2-(5-sulfamoylthiophen-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(5-sulfamoylthiophen-2-yl)acetate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-sulfamoylthiophen-2-yl)acetate is unique due to its specific combination of a sulfamoyl group and an ester functionality, which imparts distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C7H9NO4S2

Molecular Weight

235.3 g/mol

IUPAC Name

methyl 2-(5-sulfamoylthiophen-2-yl)acetate

InChI

InChI=1S/C7H9NO4S2/c1-12-6(9)4-5-2-3-7(13-5)14(8,10)11/h2-3H,4H2,1H3,(H2,8,10,11)

InChI Key

JYNOJTBMHBICQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(S1)S(=O)(=O)N

Origin of Product

United States

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